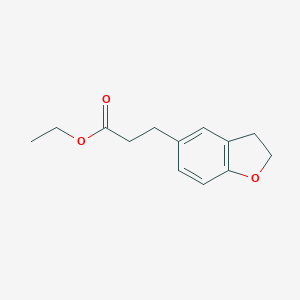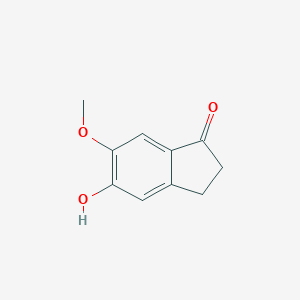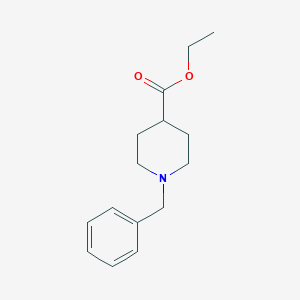
((5-チアゾリル)メチル)-(4-ニトロフェニル)カーボネート
概要
説明
テイコプラニンA2-5は、いくつかの密接に関連する化合物からなるテイコプラニン複合体の一部であるグリコペプチド系抗生物質です。 テイコプラニンA2-5は、A2-1、A2-2、A2-3、およびA2-4とともに、5つの主要な成分の1つです 。 この抗生物質は、放線菌であるアクチノプレーネス・タイコミセティクスによって産生され、主にメチシリン耐性黄色ブドウ球菌(MRSA)およびエンテロコッカス・フェシウムなど、グラム陽性菌によって引き起こされる重症感染症の治療に使用されます .
科学的研究の応用
Teicoplanin A2-5 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycopeptide antibiotics and their chemical modifications.
Biology: Teicoplanin A2-5 is used to investigate the mechanisms of bacterial resistance and the interactions between antibiotics and bacterial cell walls.
Medicine: The compound is used in clinical research to develop new treatments for infections caused by multidrug-resistant bacteria.
作用機序
テイコプラニンA2-5は、細菌細胞壁の合成を阻害することによってその効果を発揮します。 ペプチドグリカン前駆体のD-Ala-D-Ala末端に結合し、細胞壁生合成に不可欠な重合および架橋を阻止します 。この阻害は、感受性細菌の細胞溶解と死滅につながります。 テイコプラニンA2-5の分子標的は、トランスグリコシラーゼやトランスペプチダーゼなどのペプチドグリカン合成に関与する酵素です .
準備方法
合成経路と反応条件
テイコプラニンA2-5は、複数の酵素ステップを含む複雑な生合成経路によって合成されます。 生合成は、ヘプタペプチドアグリコンの形成から始まり、その後、グリコシル化およびアシル化されて最終的なグリコペプチド構造が形成されます 。 このプロセスに関与する主要な酵素には、非リボソームペプチドシンセターゼ、グリコシルトランスフェラーゼ、およびアシルトランスフェラーゼが含まれます .
工業生産方法
テイコプラニンA2-5の工業生産には、アクチノプレーネス・タイコミセティクスの制御された条件下での発酵が含まれます。 発酵ブロスは、その後、濾過、抽出、クロマトグラフィーなどの一連の精製ステップにかけられ、テイコプラニン複合体が単離および精製されます 。 テイコプラニンA2-5を含む個々の成分は、高速液体クロマトグラフィー(HPLC)技術を使用して分離されます .
化学反応の分析
反応の種類
テイコプラニンA2-5は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化され、酸化誘導体の生成につながります。
還元: 還元反応は、グリコペプチド構造を修飾し、その生物活性を変化させる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます 。 反応条件は、通常、目的の変換を確実にするために、制御された温度、pHレベル、および溶媒系を伴います .
形成される主な生成物
これらの反応から形成される主な生成物には、テイコプラニンA2-5の酸化および還元誘導体、およびさまざまな置換アナログが含まれます。 これらの誘導体は、母体化合物と比較して、異なる生物活性および薬物動態特性を示す可能性があります .
科学研究への応用
テイコプラニンA2-5は、以下を含む幅広い科学研究への応用があります。
化学: グリコペプチド系抗生物質とその化学修飾の研究のためのモデル化合物として使用されます。
生物学: テイコプラニンA2-5は、細菌耐性メカニズムと、抗生物質と細菌細胞壁との相互作用を調査するために使用されます。
医学: この化合物は、臨床研究で、多剤耐性菌によって引き起こされる感染症の新しい治療法を開発するために使用されます。
類似化合物との比較
テイコプラニンA2-5は、バンコマイシンやアクタプラニンなどの他のグリコペプチド系抗生物質に似ています。 これは、これらの化合物と区別する独自の機能を備えています。
バンコマイシン: テイコプラニンA2-5とバンコマイシンはどちらも細胞壁の合成を阻害しますが、テイコプラニンA2-5は、より長い半減期と優れた組織浸透性を備えています.
アクタプラニン: アクタプラニンは、同様の作用機序を有する別のグリコペプチド系抗生物質ですが、グリコシル化パターンと脂質側鎖が異なります.
類似化合物のリスト
- バンコマイシン
- アクタプラニン
- UK-68,597
- A40926 Factor B0
特性
IUPAC Name |
(4-nitrophenyl) 1,3-thiazol-5-ylmethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c14-11(17-6-10-5-12-7-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKBGGQRNJIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432333 | |
| Record name | 4-Nitrophenyl (1,3-thiazol-5-yl)methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144163-97-3 | |
| Record name | 4-Nitrophenyl 5-thiazolylmethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144163-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Nitrophenyl) thiazol-5-ylmethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144163973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl (1,3-thiazol-5-yl)methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrophenyl 1,3-thiazol-5-ylmethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
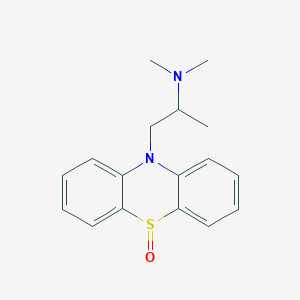
![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)
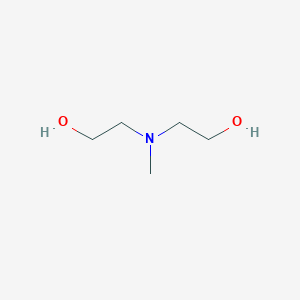
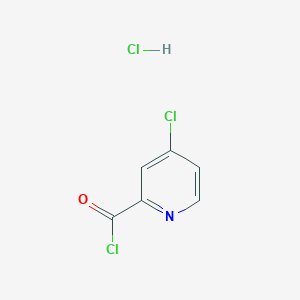
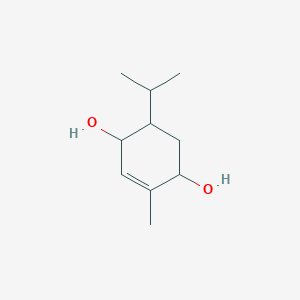
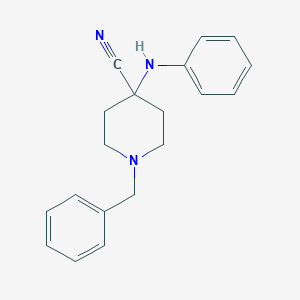
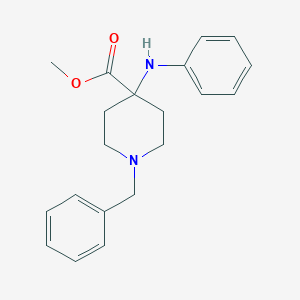

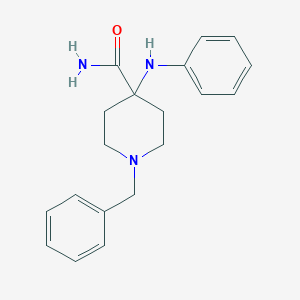
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)
